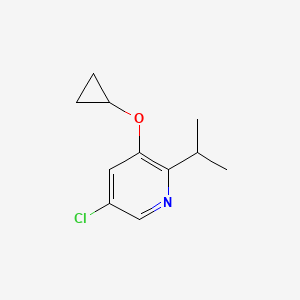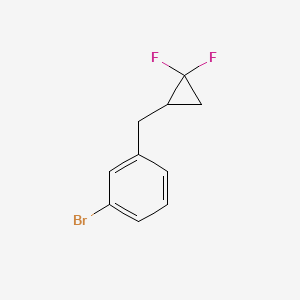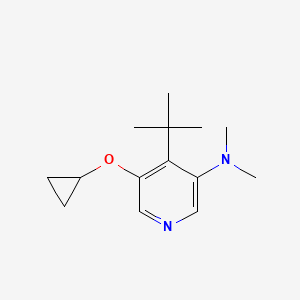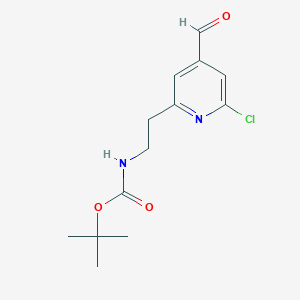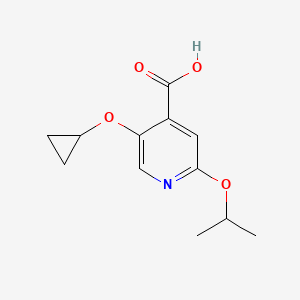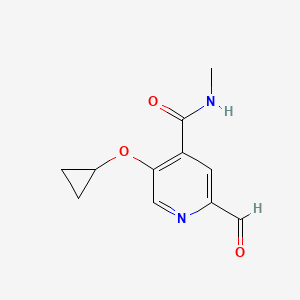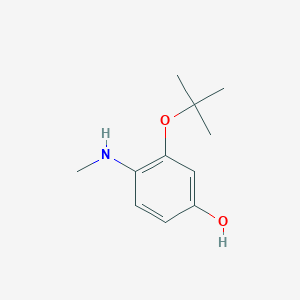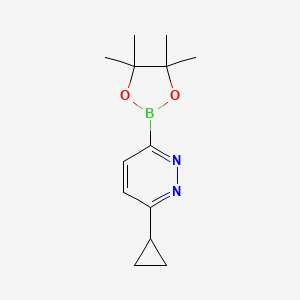
6-(Cyclopropyl)pyridazine-3-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cyclopropyl)pyridazine-3-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry Boronic esters are known for their versatility as building blocks in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropyl)pyridazine-3-boronic acid pinacol ester typically involves the reaction of 6-(Cyclopropyl)pyridazine-3-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Cyclopropyl)pyridazine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and produces biaryl or vinyl-aryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in cross-coupling reactions.
Radical Initiators: Used in protodeboronation reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Cyclopropyl Derivatives: From protodeboronation and other transformations.
Applications De Recherche Scientifique
6-(Cyclopropyl)pyridazine-3-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: As a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: Employed in the synthesis of novel materials with unique properties.
Biological Studies: Used in the study of enzyme inhibitors and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 6-(Cyclopropyl)pyridazine-3-boronic acid pinacol ester in chemical reactions involves the formation of boronate complexes. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product. The presence of the cyclopropyl group and pyridazine ring can influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar cross-coupling reactions.
6-Quinolineboronic Acid Pinacol Ester: A boronic ester with a quinoline ring, used in organic synthesis.
6-Hydroxypyridine-3-boronic Acid Pinacol Ester: A boronic ester with a hydroxypyridine ring, used in various chemical transformations.
Uniqueness
6-(Cyclopropyl)pyridazine-3-boronic acid pinacol ester is unique due to the presence of the cyclopropyl group and pyridazine ring, which can enhance its reactivity and selectivity in chemical reactions. These structural features make it a valuable compound in the synthesis of complex organic molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C13H19BN2O2 |
|---|---|
Poids moléculaire |
246.12 g/mol |
Nom IUPAC |
3-cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine |
InChI |
InChI=1S/C13H19BN2O2/c1-12(2)13(3,4)18-14(17-12)11-8-7-10(15-16-11)9-5-6-9/h7-9H,5-6H2,1-4H3 |
Clé InChI |
VUUYEEZUTUJVMX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NN=C(C=C2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


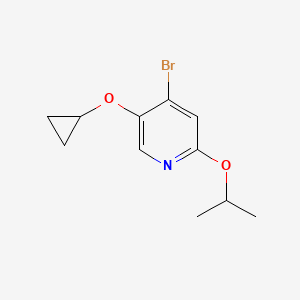



![1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone](/img/structure/B14838643.png)
